molecular formula C16H9NO6 B14912087 2-(2-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(2-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Katalognummer: B14912087
Molekulargewicht: 311.24 g/mol
InChI-Schlüssel: XMQRNZMDODXLDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Carboxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of carboxyphenyl and isoindolinecarboxylic acid groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-carboxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Carboxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Carboxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Carboxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with quorum sensing in bacteria, reducing their virulence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Carboxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C16H9NO6

Molekulargewicht

311.24 g/mol

IUPAC-Name

2-(2-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C16H9NO6/c18-13-9-6-5-8(15(20)21)7-11(9)14(19)17(13)12-4-2-1-3-10(12)16(22)23/h1-7H,(H,20,21)(H,22,23)

InChI-Schlüssel

XMQRNZMDODXLDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.